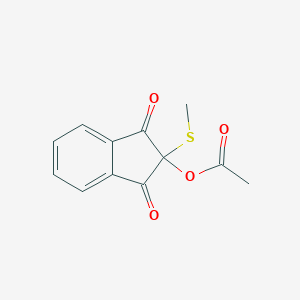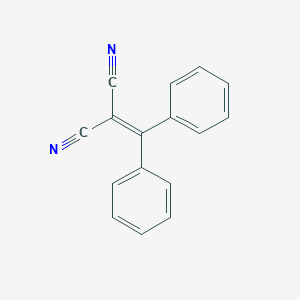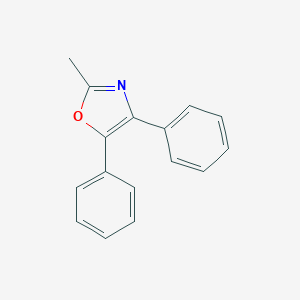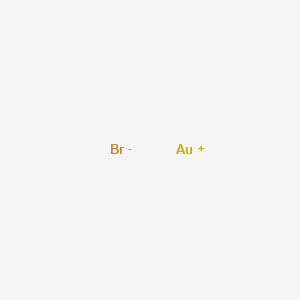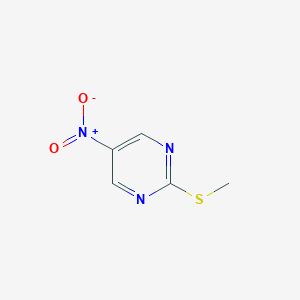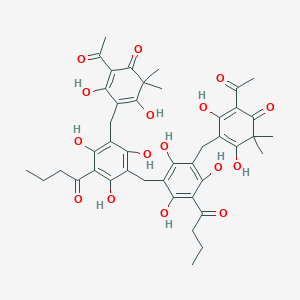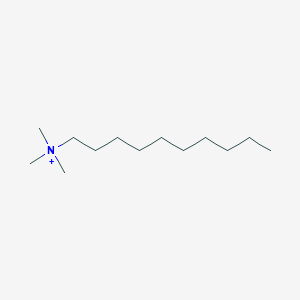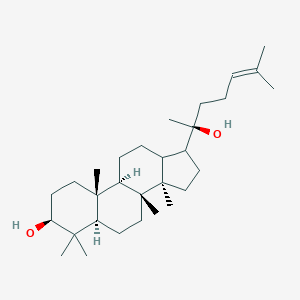
OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a chemical compound that has gained significant attention in scientific research. It is a dithiol that is widely used in various fields, including biochemistry, pharmacology, and material science. Oxamide is synthesized through a simple and efficient method and has unique properties that make it a promising candidate for many applications.
Wirkmechanismus
The mechanism of action of oxamide is not well understood, but it is believed to be due to its ability to form disulfide bonds with proteins and other biomolecules. This property allows oxamide to interact with various biological systems and induce changes in their structure and function.
Biochemical and Physiological Effects:
Oxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory and antioxidant properties and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using oxamide in lab experiments is its high purity and stability. It is also easy to synthesize, and the yield of the synthesis process is high. However, one limitation of using oxamide is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of oxamide in scientific research. One direction is the development of new fluorescent probes based on oxamide for the detection of biomolecules. Another direction is the use of oxamide as a cross-linking agent for the preparation of new hydrogels with unique properties. Additionally, oxamide can be used as a corrosion inhibitor for various metals and alloys. Finally, the anti-cancer and anti-inflammatory properties of oxamide can be further explored for the development of new therapeutic agents.
Conclusion:
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Its simple and efficient synthesis method, high purity, and stability make it an attractive choice for many researchers. The future directions for the use of oxamide are numerous, and its potential applications are vast.
Synthesemethoden
Oxamide is synthesized using a simple and efficient method. The synthesis involves the reaction of ethyl m-toluidine with carbon disulfide and sodium hydroxide to form the intermediate product, which is then reacted with 1,2-dichloroethane to yield oxamide. The yield of the synthesis process is high, and the purity of the compound can be easily obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
Oxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a cross-linking agent in the preparation of hydrogels. Additionally, oxamide has been used as a corrosion inhibitor for steel and as a stabilizer for polyvinyl chloride.
Eigenschaften
CAS-Nummer |
14118-02-6 |
|---|---|
Molekularformel |
C22H34N4S2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide |
InChI |
InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
QLHIIBDEEMJKLA-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2 |
SMILES |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
Kanonische SMILES |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
Andere CAS-Nummern |
14118-02-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



